2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid
CAS No.: 873841-43-1
Cat. No.: VC21147204
Molecular Formula: C23H27NO3
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873841-43-1 |
|---|---|
| Molecular Formula | C23H27NO3 |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | 2-(1-hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylic acid |
| Standard InChI | InChI=1S/C23H27NO3/c1-3-4-10-21(25)22-17(12-11-16-8-6-5-7-9-16)19-14-18(23(26)27)15(2)13-20(19)24-22/h5-9,13-14,21,24-25H,3-4,10-12H2,1-2H3,(H,26,27) |
| Standard InChI Key | CTHUKURTASAUTM-UHFFFAOYSA-N |
| SMILES | CCCCC(C1=C(C2=C(N1)C=C(C(=C2)C(=O)O)C)CCC3=CC=CC=C3)O |
| Canonical SMILES | CCCCC(C1=C(C2=C(N1)C=C(C(=C2)C(=O)O)C)CCC3=CC=CC=C3)O |
Introduction
Chemical Structure and Properties
2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid belongs to the indole class of heterocyclic compounds, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The compound is distinguished by its specific substitution pattern, featuring a hydroxypentyl group at position 2, a methyl group at position 6, a phenylethyl group at position 3, and a carboxylic acid group at position 5 .
Physical and Chemical Characteristics
The key physical and chemical properties of the compound are summarized in Table 1:
The structure contains several key functional groups that likely contribute to its biological activity: the indole core (important in many bioactive compounds), a hydroxyl group (capable of hydrogen bonding), a carboxylic acid group (providing acid-base properties and potential for derivatization), and hydrophobic alkyl and phenyl regions (potentially contributing to binding interactions with protein targets) .
Biological Activity and Mechanism
The biological significance of 2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid lies primarily in its ability to modulate specific cellular signaling pathways.
Inhibition of Wnt Signaling
The compound, also referred to as FJ9 in some research contexts, has been identified as an inhibitor of the PDZ domain of Dishevelled-3 (Dvl-3) . This inhibitory action may prevent the proper functioning of Dvl-3, potentially down-regulating its signaling activity . Dvl-3 is a key mediator in the Wnt signaling pathway, which plays crucial roles in embryonic development, tissue homeostasis, and is often dysregulated in various disease states, particularly cancer .
The inhibition of the PDZ domain specifically targets protein-protein interactions that are essential for signal transduction in the Wnt pathway. By disrupting these interactions, the compound may offer a novel approach to modulating this pathway for therapeutic purposes .
Research Context
The compound has been studied in the context of Wnt signaling inhibition, as evidenced by its mention in research publications. Notable among these is the work by Zhang et al., "Inhibition of Wnt signaling by Disheveled PDZ peptides," published in Nature Chemical Biology in March 2009 . This research establishes a foundation for understanding how small molecules like 2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid can be utilized to probe and potentially manipulate crucial cellular signaling networks .
Synthesis and Related Compounds
Structurally Related Compounds
Several structurally related indole derivatives exist, some with similar biological activities. These include:
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6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylic acid (lacking the hydroxypentyl group)
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Other indole-based inhibitors of the Wnt signaling pathway
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Various substituted indoles with activity in cellular signaling pathways
The structural similarity to other bioactive indoles suggests that the compound may share mechanistic features with this broader class of molecules, while its specific substitution pattern likely confers its particular biological profile .
Research Applications
The primary applications of this compound are in fundamental and translational research, particularly:
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Investigation of Wnt signaling mechanisms and regulation
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Development of tools to modulate protein-protein interactions in cellular signaling
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Exploration of novel approaches to target diseases associated with aberrant Wnt signaling, such as various cancers
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Structure-activity relationship studies to develop more potent or selective compounds
As described by vendors, this compound may be valuable in understanding the role of Dvl-3 in biological processes and exploring its potential as a therapeutic target .
Future Research Directions
Methodological Advances
Further characterization of this compound would benefit from:
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